4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiophene ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the thiophene ring via a coupling reaction. The final step usually involves the acylation of the benzamide core. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(1-(morpholine-4-carbonyl)-2-thiophen-2-yl-vinyl)-benzamide
- 4-methyl-N-(1-phenethylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzamide
Uniqueness
Compared to similar compounds, 4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its unique combination of the thiophene and oxadiazole rings. This structural feature imparts distinct electronic and steric properties, making it particularly useful in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C14H11N3O2S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
4-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-6-10(7-5-9)14(18)15-13-12(16-19-17-13)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18) |
InChI Key |
PKSWAGIKYWHOHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CS3 |
Origin of Product |
United States |
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